molecular formula C15H24O2 B1243338 15alpha-Hydroperoxy-guaia-1(10),11-diene

15alpha-Hydroperoxy-guaia-1(10),11-diene

Cat. No.: B1243338
M. Wt: 236.35 g/mol
InChI Key: OYLVRNLKRWKWJA-ZOWXZIJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15alpha-hydroperoxy-guaia-1(10),11-diene is a guaiane sesquiterpenoid that is guaia-1(10),11-diene substituted by a alpha-hydroperoxy group at position 15. Isolated from Pogostemon cablin, it exhibits trypanocidal activity. It has a role as a metabolite and a trypanocidal drug.

Scientific Research Applications

Trypanocidal Activity

15alpha-Hydroperoxy-guaia-1(10),11-diene exhibits significant trypanocidal activity, making it a candidate for treating diseases caused by Trypanosoma species, such as Chagas disease. Research indicates that this compound can effectively inhibit the growth of these parasites, presenting a potential therapeutic avenue for drug development .

Pharmacological Research

The unique chemical structure of this compound allows it to interact with biological systems in ways that may be exploited for drug development. Its trypanocidal properties position it as a potential lead compound in the search for new treatments for parasitic infections .

Potential in Anti-inflammatory Research

Given the hydroperoxy functional group present in its structure, there is potential for this compound to exhibit anti-inflammatory effects. This could be explored further in preclinical models to assess its efficacy and mechanisms of action in inflammatory diseases .

Case Study 1: Trypanocidal Efficacy

A study focused on the isolation and characterization of sesquiterpenoids from Pogostemon cablin highlighted the trypanocidal activity of this compound. In vitro assays demonstrated that this compound significantly inhibited the growth of Trypanosoma cruzi, suggesting its potential as a therapeutic agent against Chagas disease .

Case Study 2: Antimicrobial Activity

Research into related guaiane compounds revealed their effectiveness against various pathogens. For instance, compounds derived from Pogostemon cablin were tested against Staphylococcus aureus and Escherichia coli, showing promising results. While specific data on this compound is scarce, these findings suggest a broader antimicrobial potential within its class .

Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(3S,3aS,5R)-8-(hydroperoxymethyl)-3-methyl-5-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene

InChI

InChI=1S/C15H24O2/c1-10(2)12-5-6-13(9-17-16)14-7-4-11(3)15(14)8-12/h11-12,15-16H,1,4-9H2,2-3H3/t11-,12+,15-/m0/s1

InChI Key

OYLVRNLKRWKWJA-ZOWXZIJZSA-N

Isomeric SMILES

C[C@H]1CCC2=C(CC[C@H](C[C@@H]12)C(=C)C)COO

Canonical SMILES

CC1CCC2=C(CCC(CC12)C(=C)C)COO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15alpha-Hydroperoxy-guaia-1(10),11-diene
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Reactant of Route 6
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